6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole-based chalcones, have been found to exhibit cytotoxic activity on different types of cancer cells .
Mode of Action
It’s worth noting that similar compounds have been found to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Biochemical Pathways
Based on the observed anticancer activity of similar compounds, it can be inferred that the compound may interfere with the pathways involved in cell proliferation and survival .
Result of Action
The compound’s action results in significant cytotoxic activity against cancer cells . Specifically, similar compounds have been found to cause mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. These methods would include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazo[2,1-b][1,3]thiazole scaffold .
Scientific Research Applications
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is unique due to the presence of the 4-methoxyphenylsulfanyl group and the carbaldehyde oxime functionality. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
(NE)-N-[[6-(4-methoxyphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-18-9-2-4-10(5-3-9)20-12-11(8-14-17)16-6-7-19-13(16)15-12/h2-8,17H,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKRSGLXAHNBP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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